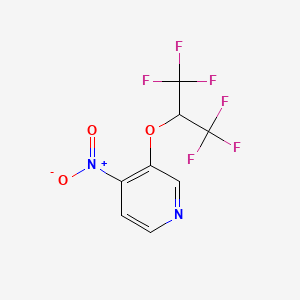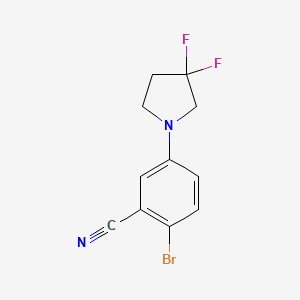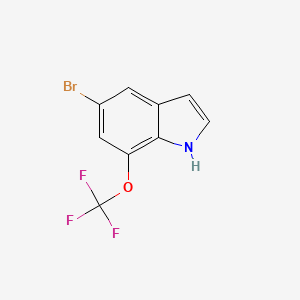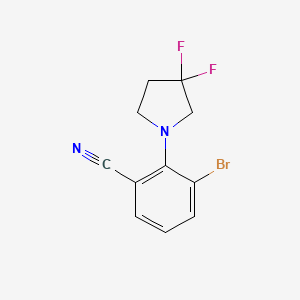
1,3-Bis(1-benzyl-5-oxopyrrolidin-3-yl)urea
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
- Catalysis in Asymmetric Michael Addition : A urea derivative, similar to 1,3-Bis(1-benzyl-5-oxopyrrolidin-3-yl)urea, showed potent catalytic activity in the asymmetric Michael addition of thiols to β-nitrostyrenes, yielding high yields of up to 93% ee (Kawazoe et al., 2015).
Materials Science
- Conducting Polymers from Low Oxidation Potential Monomers : A study highlighted the synthesis of conducting polymers using derivatives of bis(pyrrol-2-yl) arylenes, which could include compounds related to this compound. These materials exhibit low oxidation potentials and stability in conducting form (Sotzing et al., 1996).
Molecular Recognition and Interaction
- Interaction with DNA : Certain urea compounds similar to the 1,3-bis variant have been studied for their interaction with calf-thymus DNA. These compounds show binding in an intercalative mode, with metal derivatives being more effective (Ajloo et al., 2015).
- Supramolecular Complex Formation : Urea derivatives have been used to form highly stable supramolecular complexes with other molecules, showcasing their potential in chemical and biological recognition (Chetia & Iyer, 2006).
Structural and Conformational Studies
Study of Preferred Solution Conformation : N,N'-bis(tosylalkyl)ureas, structurally related to 1,3-bis ureas, have been analyzed for their solution conformation, revealing interesting intramolecular shielding phenomena (Tel & Engberts, 2010).
Formation of Oligomeric and Macrocyclic Ureas : Research has been conducted on the formation of cyclic trimers and tetramers from compounds related to 1,3-bis ureas, demonstrating their ability to adopt preferred folded conformations (Gube et al., 2012).
X-ray Crystallography and Tautomeric Transition
- X-ray Analysis and Tautomeric Studies : The compound 3-amino-1{[bis(benzylsulfanyl)methylidene]amino}urea, structurally related to 1,3-bis ureas, was studied using X-ray crystallography to understand its tautomeric transitions (How et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3-bis(1-benzyl-5-oxopyrrolidin-3-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c28-21-11-19(15-26(21)13-17-7-3-1-4-8-17)24-23(30)25-20-12-22(29)27(16-20)14-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H2,24,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYPKUCKPCGFSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)NC(=O)NC3CC(=O)N(C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


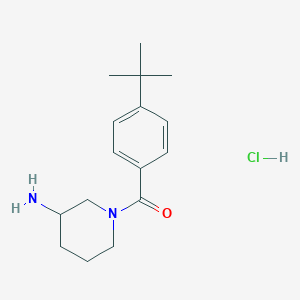


![[4-(Pent-1-yn-3-yloxy)phenyl]methanol](/img/structure/B1407508.png)

